Effusol

概要

説明

EFFUSOLは、一般的にフトイとして知られる植物であるフトイから単離されたフェノール化合物です。この化合物は、9,10-ジヒドロフェナントレン類のクラスに属し、多様な生物活性で知られています。This compoundは、抗酸化、抗菌、および細胞毒性効果など、潜在的な治療特性について研究されています .

科学的研究の応用

Chemistry: Effusol is used as a model compound for studying the reactivity and transformation of phenanthrene derivatives.

作用機序

EFFUSOLは、いくつかのメカニズムを通じてその生物学的効果を発揮します。

抗酸化活性: This compoundは、フリーラジカルを消去し、フェノール基から水素原子を供与することにより、酸化ストレスを軽減します.

細胞毒性: This compoundは、カスパーゼ-3およびその他のアポトーシス経路を活性化することにより、癌細胞でアポトーシスを誘導します.

類似の化合物との比較

This compoundは、ジュンクソール、デヒドロthis compound、およびジュンクエニンBなどの他のフェナントレン誘導体と構造的に類似しています。その特定の生物活性と化学反応性においては、一意です。

ジュンクソール: 構造は似ていますが、ヒドロキシ基の位置と数が異なります。

デヒドロthis compound: This compoundの酸化型で、細胞毒性および抗菌活性が増強されています.

ジュンクエニンB: 抗炎症作用と抗酸化作用など、異なる生物活性を持つ別のフェナントレン誘導体.

This compoundのユニークさは、抗酸化、細胞毒性、および抗菌特性の特定の組み合わせにあります。これにより、さまざまな科学的および産業的用途に適した汎用性の高い化合物となっています。

生化学分析

Biochemical Properties

Effusol interacts with various biomolecules in biochemical reactions. It exhibits potent scavenging activity for DPPH and ABTS radicals . This suggests that this compound may interact with enzymes and proteins involved in antioxidant defense mechanisms.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to rescue CA1 LTP attenuated by corticosterone, defending the hippocampal function against stress-induced cognitive decline . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available .

Metabolic Pathways

This compound is involved in certain metabolic pathways, including those associated with antioxidant defense mechanisms It may interact with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

EFFUSOLは、一連の抽出および精製工程によってフトイの髄から単離できます。このプロセスには通常、以下が含まれます。

抽出: フトイの乾燥した髄は、メタノールまたはエタノールなどの溶媒を使用して抽出されます。

精製: 粗抽出物はその後、カラムクロマトグラフィーや高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用してthis compoundを単離します.

天然抽出に加えて、this compoundは、半合成経路を通じて合成することもできます。このような方法の1つは、別のフェナントレン化合物であるジュンクソールを、超原子価ヨウ素(III)試薬を使用して変換することです。このアプローチにより、さまざまなthis compoundの半合成誘導体を製造できます .

化学反応の分析

EFFUSOLは、いくつかのタイプの化学反応を受けます。これらには以下が含まれます。

酸化: this compoundは、酸化されてデヒドロthis compoundを形成できます。これは、生物活性の増強された化合物です。

還元: 還元反応は、this compoundのフェノール基を修飾して、その生物学的特性を変化させる可能性があります。

置換: This compoundは、置換反応を受けます。ここでは、メトキシ基やヒドロキシ基などの官能基がフェナントレン骨格に導入されます

これらの反応で使用される一般的な試薬には、酸化と還元用の超原子価ヨウ素(III)試薬、および置換反応用のさまざまな有機溶媒があります。これらの反応から生成される主要な生成物には、デヒドロthis compoundおよびその他のフェナントレン誘導体があります .

科学研究の応用

化学: this compoundは、フェナントレン誘導体の反応性と変換を研究するためのモデル化合物として使用されます。

生物学: This compoundは、さまざまな癌細胞株に対して細胞毒性効果を示し、抗癌剤開発の潜在的な候補となっています.

産業: This compoundとその誘導体は、植物代謝と成長への影響により、天然の生物農薬および植物成長調節剤として探求されています.

類似化合物との比較

Effusol is structurally similar to other phenanthrene derivatives such as juncusol, dehydrothis compound, and juncuenin B. it is unique in its specific biological activities and chemical reactivity:

Juncusol: Similar in structure but differs in the position and number of hydroxyl groups.

Dehydrothis compound: An oxidized form of this compound with enhanced cytotoxic and antimicrobial activities.

Juncuenin B: Another phenanthrene derivative with distinct biological activities, including anti-inflammatory and antioxidant effects.

This compound’s uniqueness lies in its specific combination of antioxidant, cytotoxic, and antimicrobial properties, making it a versatile compound for various scientific and industrial applications.

生物活性

Effusol, a phenanthrene derivative extracted from the extremophile plant Juncus maritimus, has garnered significant attention for its diverse biological activities, particularly its antimicrobial and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effectiveness against pathogens, and potential applications in agriculture and medicine.

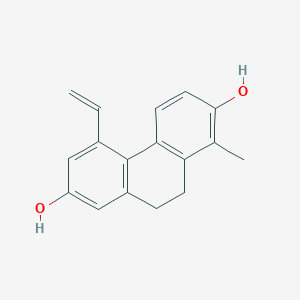

Chemical Structure and Properties

This compound is characterized by its unique phenanthrene structure, which contributes to its biological activity. Its chemical formula is C₁₄H₁₀, and it exhibits properties typical of phenolic compounds, such as antioxidant activity. The compound has been shown to scavenge free radicals, with IC50 values indicating its potency against DPPH and ABTS radicals at 79 μM and 2.73 μM, respectively .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

- Fungal Activity : A study reported that this compound exhibited strong antifungal activity against Zymoseptoria tritici, the pathogen responsible for wheat Septoria blotch. The minimal inhibitory concentration (MIC) was found to be 19 μg/mL, with a half-maximal inhibitory concentration (IC50) of 9.98 μg/mL . This positions this compound as a promising candidate for biocontrol in agriculture.

- Bacterial Activity : this compound has also shown effectiveness against several bacterial strains, including Pseudomonas aeruginosa and Mycobacterium species. These findings suggest its potential application in treating infections caused by resistant bacterial strains .

Anticancer Effects

Research indicates that this compound possesses antiproliferative effects on cancer cell lines, notably the HeLa human cervical cancer cell line. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Effects on Plant Growth

In addition to its antimicrobial and anticancer properties, this compound has been studied for its impact on plant growth. In experiments with Arabidopsis thaliana, this compound treatment resulted in increased biomass and maintained antioxidant defense mechanisms without inducing oxidative stress. This suggests that this compound could serve as a biostimulant or biopesticide in agricultural practices .

Table: Summary of Biological Activities of this compound

Case Studies

- Agricultural Application : A field study assessed the application of this compound as a biocontrol agent against wheat pathogens. Results indicated a reduction in disease severity and improved crop yield when this compound was applied compared to untreated controls .

- Cancer Research : In vitro studies on HeLa cells showed that treatment with this compound led to significant reductions in cell viability, supporting its potential as an anticancer agent. Further research is needed to explore its mechanisms at the molecular level .

特性

IUPAC Name |

5-ethenyl-1-methyl-9,10-dihydrophenanthrene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3,6-9,18-19H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXAPRXWKRZPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223419 | |

| Record name | 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73166-28-6 | |

| Record name | Effusol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073166286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 73166-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-PHENANTHRENEDIOL, 5-ETHENYL-9,10-DIHYDRO-1-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S436Y000RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Effusol and where is it found?

A1: this compound is a naturally occurring phenanthrene, primarily found in plants belonging to the Juncaceae family, such as Juncus effusus (soft rush) and Juncus gerardii [, , , , ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C18H18O2 and a molecular weight of 266.33 g/mol [, ].

Q3: How is the structure of this compound elucidated?

A3: The structure of this compound has been confirmed through various spectroscopic techniques, including 1D and 2D NMR spectroscopy, and high-resolution mass spectrometry (HRMS) [, , , ]. X-ray analysis of this compound diacetate has also contributed to the understanding of its structure [].

Q4: What are the reported biological activities of this compound?

A4: Studies suggest that this compound exhibits anxiolytic, sedative, and biocontrol activities. Notably, it has shown promising effects in preclinical models of anxiety and as a potential biocontrol agent against the wheat pathogen Zymoseptoria tritici [, , ].

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound and its derivatives?

A5: Yes, research indicates that structural modifications of this compound, particularly the introduction of methoxy substituents, can significantly impact its antiproliferative activity against certain cancer cell lines [, ].

Q6: Have any semisynthetic derivatives of this compound been synthesized?

A6: Yes, researchers have successfully synthesized semisynthetic derivatives of this compound using hypervalent iodine(III) reagents. These modifications have led to the creation of compounds with altered biological activities, highlighting the potential for developing this compound-based therapeutics [].

Q7: Does this compound exhibit antiproliferative activity against cancer cells?

A8: While this compound itself might not possess strong antiproliferative activity, some of its derivatives, particularly those with modifications to the phenanthrene core structure, have shown promising activity against certain cancer cell lines, including breast and cervical cancer cells [, ].

Q8: Is there evidence that this compound can modulate intracellular zinc (Zn2+) levels?

A10: A study investigating the effects of this compound on corticosterone-induced attenuation of long-term potentiation (LTP) in the hippocampus suggests that this compound might rescue LTP impairment by restoring intracellular Zn2+ balance []. This finding indicates a potential role of this compound in regulating neuronal function.

Q9: Has this compound been found in other Juncus species besides Juncus effusus?

A11: Yes, this compound has been isolated from various other Juncus species, including Juncus gerardii, Juncus tenuis, Juncus compressus, and Juncus maritimus, demonstrating its presence in different members of this plant family [, , , ].

Q10: Have there been any studies on the isolation and purification of this compound from plant extracts?

A12: Yes, researchers have successfully employed various chromatographic techniques, including high-speed counter-current chromatography (HSCCC) and preparative HPLC, to isolate and purify this compound from Juncus extracts [, ]. These methods have enabled the obtainment of high-purity this compound for further investigations.

Q11: Is there a total synthesis route available for this compound?

A13: Yes, a total synthesis route for this compound has been reported, relying on an intramolecular Ullmann reaction as the key step. This synthetic approach provides an alternative to natural product isolation and facilitates the production of this compound for research purposes [, ].

Q12: Have any dimeric phenanthrenes related to this compound been identified?

A14: Yes, studies have led to the identification of dimeric phenanthrenes composed of two this compound units, such as the compound Maritin D isolated from Juncus maritimus. These dimeric compounds often exhibit distinct biological activities compared to their monomeric counterparts [].

Q13: Are there any reports on the cytotoxicity of this compound?

A15: Research on the cytotoxicity of this compound and its derivatives has produced mixed results. While some studies suggest minimal cytotoxic effects, others have reported concentration-dependent cytotoxicity in specific cell lines. Further research is warranted to comprehensively assess the safety profile of this compound [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。